
1-(3,4-Difluorophenyl)-2-(propylthio)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Difluorophenyl)-2-(propylthio)ethan-1-one is an organic compound that belongs to the class of ketones It is characterized by the presence of a difluorophenyl group and a propylthio group attached to an ethanone backbone
Preparation Methods
The synthesis of 1-(3,4-Difluorophenyl)-2-(propylthio)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3,4-difluorobenzaldehyde with propylthiol in the presence of a base, followed by oxidation to form the desired ketone. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-(3,4-Difluorophenyl)-2-(propylthio)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,4-Difluorophenyl)-2-(propylthio)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-Difluorophenyl)-2-(propylthio)ethan-1-one involves its interaction with specific molecular targets. The difluorophenyl group can interact with enzymes or receptors, while the propylthio group may enhance its binding affinity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3,4-Difluorophenyl)-2-(propylthio)ethan-1-one can be compared with similar compounds such as:
1-(3,4-Difluorophenyl)ethan-1-one: Lacks the propylthio group, which may affect its chemical reactivity and biological activity.
1-(3,4-Difluorophenyl)-2-(methylthio)ethan-1-one: Contains a methylthio group instead of a propylthio group, leading to differences in steric and electronic properties.
1-(3,4-Difluorophenyl)-2-(ethylthio)ethan-1-one: Similar structure but with an ethylthio group, which may influence its overall properties.
Properties
Molecular Formula |
C11H12F2OS |
|---|---|
Molecular Weight |
230.28 g/mol |
IUPAC Name |
1-(3,4-difluorophenyl)-2-propylsulfanylethanone |
InChI |
InChI=1S/C11H12F2OS/c1-2-5-15-7-11(14)8-3-4-9(12)10(13)6-8/h3-4,6H,2,5,7H2,1H3 |
InChI Key |
AAOMNHGOUNZVJA-UHFFFAOYSA-N |
Canonical SMILES |
CCCSCC(=O)C1=CC(=C(C=C1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


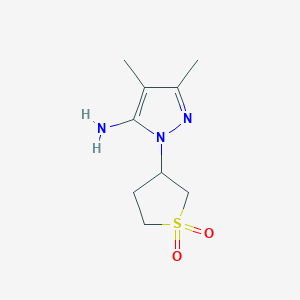

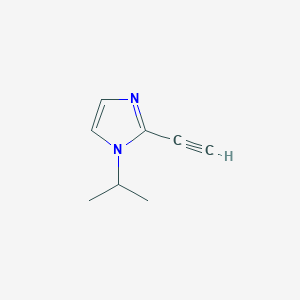
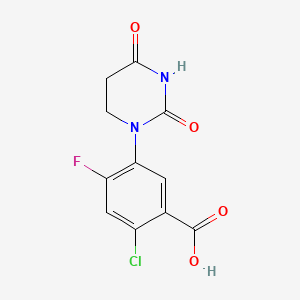
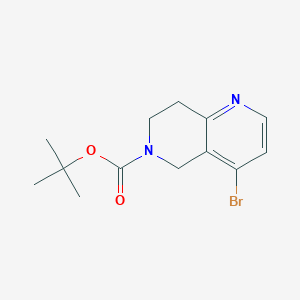

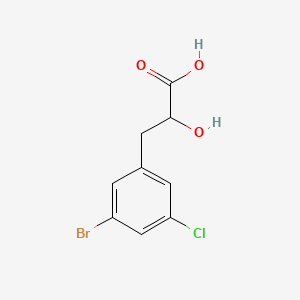
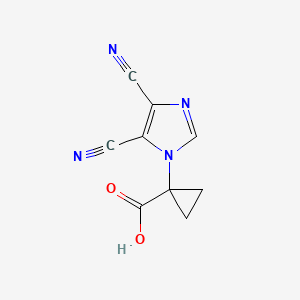
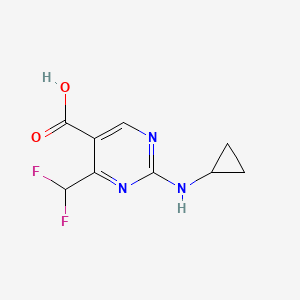


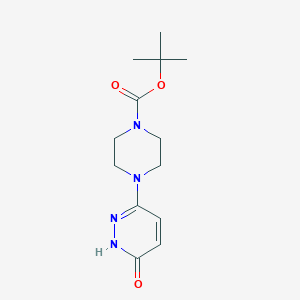

![3,8-Diazabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13486664.png)
